molecular formula C12H8FNO5S B2623226 Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate CAS No. 252026-46-3

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate

Cat. No.: B2623226
CAS No.: 252026-46-3
M. Wt: 297.26
InChI Key: XMCDPEXMZJSAEQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is a chemical compound with the molecular formula C12H8FNO4S It is known for its unique structure, which includes a thiophene ring substituted with a methyl ester group and a 2-fluoro-4-nitrophenoxy group

Mechanism of Action

Target of Action

The primary target of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is the enzyme monoamine oxidase-A (MAO-A) . MAO-A plays a crucial role in the metabolism of monoamines, including neurotransmitters such as serotonin and norepinephrine .

Mode of Action

This compound: interacts with its target, MAO-A, through a process of oxidation and spontaneous hydrolysis . This interaction results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .

Biochemical Pathways

The action of This compound affects the biochemical pathway involving MAO-A. The oxidation and hydrolysis of the compound by MAO-A lead to changes in the levels of monoamine neurotransmitters . These changes can have downstream effects on various neurological processes and functions.

Pharmacokinetics

The pharmacokinetics of This compound involve its metabolism by MAO-A, leading to the production of a non-toxic labeled metabolite . This metabolite can be used for PET imaging, providing a means to monitor the distribution and elimination of the compound in the body . .

Result of Action

The action of This compound results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol . These products can be detected and differentiated using PET imaging and MRI, respectively . This allows for the monitoring of the compound’s effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the rate of the compound’s metabolism by MAO-A . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 2-fluoro-4-nitrophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-fluoro-4-nitrophenoxy)benzoate
  • Methyl 3-(2-fluoro-4-nitrophenoxy)ethoxybenzoate

Uniqueness

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene or other aromatic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

Properties

IUPAC Name

methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDPEXMZJSAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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